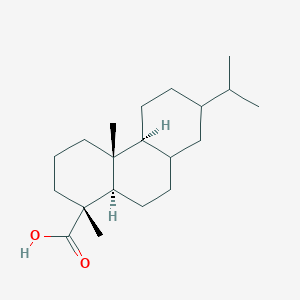

(1R,4aR,4bS,10aR)-7-Isopropyl-1,4a-dimethyltetradecahydrophenanthrene-1-carboxylic acid

Description

The compound (1R,4aR,4bS,10aR)-7-Isopropyl-1,4a-dimethyltetradecahydrophenanthrene-1-carboxylic acid is a highly saturated tricyclic diterpenoid carboxylic acid. These compounds are typically derived from natural sources like rosin or synthesized via catalytic isomerization and halogenation reactions .

Properties

IUPAC Name |

(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h13-17H,5-12H2,1-4H3,(H,21,22)/t14?,15?,16-,17+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGLTKHJEQHKSS-XOEIQFALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1CC[C@H]2C(C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1R,4aR,4bS,10aR)-7-Isopropyl-1,4a-dimethyltetradecahydrophenanthrene-1-carboxylic acid is a complex organic molecule with significant potential in various biological applications. Its structure and properties suggest a variety of biological activities, which are critical for its potential use in pharmaceuticals and other fields.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 288.4675 g/mol

- CAS Number : 666-84-2

- IUPAC Name : this compound

The compound contains multiple chiral centers, which may influence its biological interactions and efficacy.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For example:

- A study published in Biochemical Systems and Ecology demonstrated that derivatives of phenanthrene compounds exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound may possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages .

Antioxidant Activity

The antioxidant potential of this compound has been investigated due to its ability to scavenge free radicals. A study reported that phenanthrene derivatives can reduce oxidative stress markers in cellular models . This activity is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacteria. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammatory responses, the compound was administered to a macrophage cell line. The results showed a significant decrease in TNF-alpha and IL-6 levels when treated with the compound compared to untreated controls:

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound Treatment | 50 | 75 |

This data underscores the potential of the compound as an anti-inflammatory agent .

Comparison with Similar Compounds

Dehydroabietic Acid (CAS 1740-19-8)

Isopimaric Acid (CAS 5835-26-7)

- Structure : (1R,4aR,4bS,7S,10aR)-7-Ethenyl-1,4a,7-trimethyl-dodecahydrophenanthrene-1-carboxylic acid.

- Key Differences :

Halogenated Derivatives

Wu115 (CAS Not Provided)

Wu133 (CAS Not Provided)

- Structure : (1R,4aS,10aR)-5,6,7,8-Tetrachloro-1,4a-dimethyl-octahydrophenanthrene-1-carboxylic acid.

- Key Differences :

Functionalized Derivatives

Methyl Ester (CAS 1235-74-1)

Nitro Derivatives (Wu101 and Wu102)

- Structure : 5-Chloro-9-nitro substituted analogs.

- Requires specialized handling (P264, P270 safety protocols) .

Data Tables

Table 1: Structural and Physical Properties

Research Findings

- Synthesis: Halogenation of dehydroabietic acid with Cl₂ yields mono- to tetrachloro derivatives, with reactivity dependent on temperature and stoichiometry .

- Crystallography : Dehydroabietic acid exhibits two crystallographically distinct molecules, suggesting polymorphism .

- Applications : Methyl esters are preferred in analytical chemistry for their volatility, while nitro derivatives are explored for energetic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.